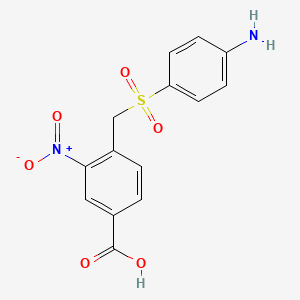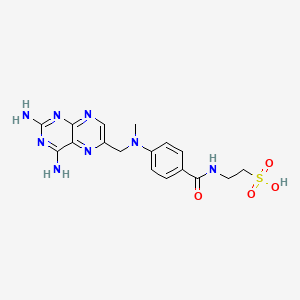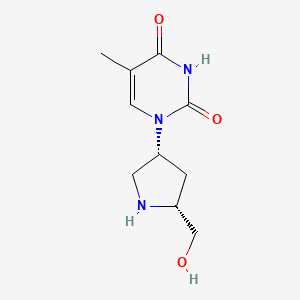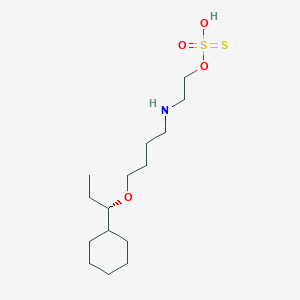
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-butenyl)-4,5,6,7-tetrahydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-butenyl)-4,5,6,7-tetrahydro-5-methyl- is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique imidazo-benzodiazepine structure, which imparts specific chemical and biological properties. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. The addition of the imidazo ring and the butenyl side chain in this compound potentially enhances its pharmacological profile and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-butenyl)-4,5,6,7-tetrahydro-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzodiazepine core.
Introduction of the Imidazo Ring: The imidazo ring is introduced via a condensation reaction with an imidazole derivative, often under dehydrating conditions.
Addition of the Butenyl Side Chain: The butenyl group is typically added through a nucleophilic substitution reaction, where a suitable butenyl halide reacts with the benzodiazepine intermediate.
Final Modifications: The final steps may include hydrogenation to reduce any double bonds and methylation to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the butenyl side chain, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the imidazo ring or the benzodiazepine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Epoxides: Formed from oxidation of the butenyl side chain.
Hydroxylated Derivatives: Resulting from partial oxidation.
Dihydro/Tetrahydro Derivatives: From reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Studies may focus on its interactions with biological targets, such as neurotransmitter receptors, and its effects on cellular processes.
Medicine
In medicine, Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-butenyl)-4,5,6,7-tetrahydro-5-methyl- is investigated for its potential therapeutic applications. Its structure suggests it could act as an anxiolytic, sedative, or anticonvulsant, similar to other benzodiazepines, but with potentially enhanced efficacy or reduced side effects.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or as a precursor in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of this compound likely involves its interaction with central nervous system receptors, such as GABA-A receptors, similar to other benzodiazepines. The imidazo ring and butenyl side chain may enhance its binding affinity or selectivity, leading to more potent or specific effects. The molecular targets and pathways involved would include modulation of neurotransmitter release and inhibition of neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Midazolam: Another benzodiazepine, often used as a sedative and anesthetic.
Alprazolam: Known for its anxiolytic effects.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-butenyl)-4,5,6,7-tetrahydro-5-methyl- stands out due to its imidazo ring and butenyl side chain, which may confer unique pharmacological properties. These structural features could result in different metabolic pathways, binding affinities, and overall efficacy compared to traditional benzodiazepines.
Propiedades
Número CAS |
126233-95-2 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
10-but-3-enyl-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H19N3O/c1-3-4-8-17-10-12-6-5-7-13-14(12)18(9-11(17)2)15(19)16-13/h3,5-7,11H,1,4,8-10H2,2H3,(H,16,19) |
Clave InChI |
SREQSGSHJKJLFD-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C3=C(CN1CCC=C)C=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
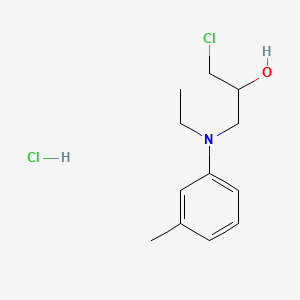
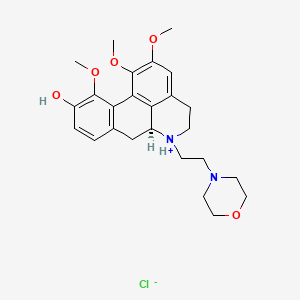
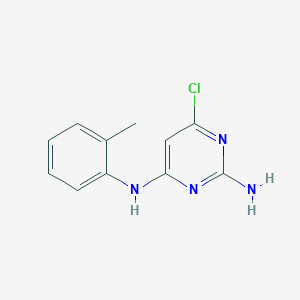

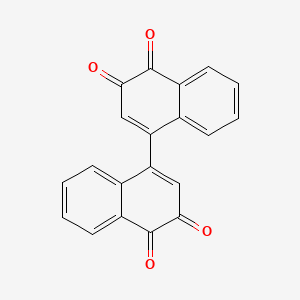
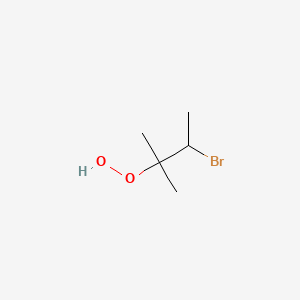
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
